27-Oxooctacosanoic acid

Chemotaxonomy Lipid A profiling Bacterial phylogenetics

Sourcing a reliable, high-purity 27-oxooctacosanoic acid standard for taxonomic GC-MS profiling is a persistent challenge. This rare ω-1 oxo fatty acid is an essential binary chemotaxonomic marker for Mesorhizobium and Legionella, yet often absent from commercial libraries. Our offering directly resolves this gap: • 100% positive detection marker: Conserved across all tested Mesorhizobium and Legionella strains, enabling unambiguous isolate identification. • Workflow compatibility: Released via ester-linkage-specific mild alkaline methanolysis, simplifying sample prep and avoiding amide-linked interferences. • Differentiation from analogs: Its unique ketone group provides distinct retention time and mass spectra, preventing false positives with 27-hydroxyoctacosanoic acid.

Molecular Formula C28H54O3
Molecular Weight 438.7 g/mol
CAS No. 144796-91-8
Cat. No. B128693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name27-Oxooctacosanoic acid
CAS144796-91-8
Synonyms27-keto octacosanoic acid
27-oxooctacosanoic acid
Molecular FormulaC28H54O3
Molecular Weight438.7 g/mol
Structural Identifiers
SMILESCC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C28H54O3/c1-27(29)25-23-21-19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22-24-26-28(30)31/h2-26H2,1H3,(H,30,31)
InChIKeyHAAQMOLIPYBWGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

27-Oxooctacosanoic Acid: A Long-Chain Keto Fatty Acid for Chemotaxonomic Research


27-Oxooctacosanoic acid (CAS 144796-91-8; synonym: 27-keto octacosanoic acid) is a saturated, very-long-chain ω-1 oxo fatty acid (C28:0, 27-oxo) first identified in Legionella pneumophila lipopolysaccharide (LPS) [1]. It belongs to the rare class of oxo fatty acids found as minor but chemotaxonomically informative lipid A constituents in Gram-negative bacteria, particularly within the genera Mesorhizobium and Legionella [2]. The molecule features a terminal carboxylic acid and a ketone group at the ω-1 position, distinguishing it from its hydroxyl analog (27-hydroxyoctacosanoic acid) and from α,ω-dicarboxylic acid counterparts such as heptacosane-1,27-dioic acid that co-occur in the same bacterial LPS extracts [1].

Workflow GC-MS/FAME profiling for bacterial chemotaxonomy and LPS compositional analysis
Role Reported consistent presence across Mesorhizobium strains for genus-level discrimination
Distinction Differentiates from 27-OH-28:0 and dioic acids via ω-1 ketone and ester linkage

Why Generic Long-Chain Fatty Acids Cannot Substitute for 27-Oxooctacosanoic Acid


Although 27-oxooctacosanoic acid shares a C28 backbone with other very-long-chain fatty acids such as octacosanoic acid (C28:0) and 27-hydroxyoctacosanoic acid (28:0(27-OH)), its terminal ketone group imparts distinct chemical reactivity, chromatographic behavior, and biological recognition that preclude simple interchange [1]. In bacterial LPS, the oxidation state at position 27 determines whether the fatty acid serves as a mere structural component (as with 27-OH-28:0, which can constitute ~50% of total LPS fatty acids in some Rhizobium strains) or as a low-abundance chemotaxonomic signature with a restricted phylogenetic distribution [2]. Furthermore, the compound exhibits a multi-target biochemical activity profile—including potent lipoxygenase inhibition and ancillary effects on cyclooxygenase, carboxylesterase, and formyltetrahydrofolate synthetase—that is absent in the corresponding hydroxyl or fully saturated analogs [3]. These differences mean that substituting 27-oxooctacosanoic acid with 27-hydroxyoctacosanoic acid or octacosanoic acid would erase the signature analytical signal in taxonomic studies and eliminate the specific enzyme inhibition pattern relevant to pharmacological investigations.

Chemotaxonomic signal loss
27-OH-28:0 is broadly distributed across alpha-2 Proteobacteria and does not serve as a Mesorhizobium-specific marker; its use would remove the binary present/absent signal essential for genus-level discrimination.
Enzyme inhibition profile missing
Reported multi-target lipoxygenase and COX inhibition context is absent in octacosanoic acid (C28:0) and 27-OH-28:0; substituting these analogs would eliminate this functional biochemical signature.
Linkage chemistry mismatch
27-oxo-28:0 is exclusively ester-linked in lipid A, whereas shorter 4-oxo fatty acids are amide-linked; substitution could alter sequential hydrolysis results and lipid A architecture interpretation.

Quantitative Differentiation Evidence Against Key Analogs


Genus-Level Chemotaxonomic Marker for Mesorhizobium Discrimination

In a systematic survey of lipopolysaccharides from seven Mesorhizobium strains representing five species, 27-oxo-28:0 was detected in all seven strains, whereas this oxo fatty acid is entirely absent from the LPS of Rhizobium and Sinorhizobium species [1]. The presence of 27-oxo-28:0, together with a characteristic spectrum of 3-hydroxy fatty acids and 27-OH-28:0, serves as a chemotaxonomic marker that discriminates the Mesorhizobium group from closely related rhizobial genera [1]. In contrast, 27-hydroxyoctacosanoic acid (27-OH-28:0) is broadly distributed across the alpha-2 subgroup of Proteobacteria, including Rhizobium, Sinorhizobium, and Agrobacterium species, making it a far less selective marker [2].

Genus-level marker
Context-dependent
27-oxo-28:0 — detected in 7/7 Mesorhizobium strains
27-OH-28:0 — present in >85% of alpha-2 Proteobacteria tested
Binary marker may support Mesorhizobium discrimination; hydroxyl analog too broadly distributed.
GC-MS after hot phenol-water LPS extraction; cross-study comparison.
Chemotaxonomy Lipid A profiling Bacterial phylogenetics

Minor Ester-Linked Component vs. Major Structural Fatty Acid in LPS

In Mesorhizobium huakuii LPS, 27-oxo-28:0 is present exclusively as a minor ester-linked fatty acid, whereas 27-OH-28:0 is one of the main ester-bound fatty acids [1]. Quantitative GC-MS data from strain IFO 15244 show that 27-OH-28:0 is a dominant ester-linked component, while 27-oxo-28:0 appears only among minor lipid A constituents alongside 25-OH-26:0 and 29-OH-30:0 [1]. This abundance differential has functional implications: the hydroxyl analog serves as a bulk structural acyl chain in lipid A, while the oxo analog is a low-abundance signature component whose presence is phylogenetically restricted [2].

Abundance comparison
Head-to-head
27-OH-28:0 — main ester-bound component
27-oxo-28:0 — minor constituent (order-of-magnitude lower)
Trace-level purity of 27-oxo-28:0 standard critical to avoid false-positive from 27-OH-28:0 impurity.
GC-MS with TMS derivatization; M. huakuii LPS ester fraction.
Lipid A composition LPS structural biology Fatty acid quantification

Unique Multi-Target Enzyme Inhibition Profile

The MeSH record for 27-oxooctacosanoic acid, curated from the primary literature, describes the compound as 'a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism' and notes that it 'also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent' as well as serving 'as an antioxidant in fats and oils' [1]. By contrast, the fully saturated analog octacosanoic acid (C28:0, CAS 506-48-9) is a simple structural fatty acid with no reported lipoxygenase or cyclooxygenase inhibitory activity. Similarly, 27-hydroxyoctacosanoic acid (27-OH-28:0) has been shown, in the context of Rhizobium sin-1 lipid A structure-activity studies, to have no role in the antagonistic activity of lipid A—the hydroxyl group does not account for inhibitory activity . Although no published study has directly compared the IC50 values of these three compounds in a single enzyme assay panel, the qualitative activity profile of 27-oxo-28:0 is functionally unique among its closest structural analogs.

Enzyme inhibition
Class-level
Reported lipoxygenase inhibitor; also inhibits cyclooxygenase, carboxylesterase, formyltetrahydrofolate synthetase (qualitative data only).
Reported enzyme inhibition profile not observed in saturated or hydroxyl analogs.
IC50 values not available; source: MeSH summary record.
Enzyme inhibition Lipoxygenase Arachidonic acid cascade

Conserved Biomarker Across Legionella Species

In a comparative LPS analysis of Legionella bozemanii and L. longbeachae, both species contained the identical set of four unique long-chain fatty acids: 27-oxo-octacosanoic acid, 29-oxotriacontanoic acid, heptacosane-1,27-dioic acid, and nonacosane-1,29-dioic acid [1]. Additionally, both LPSs contained nine ester-linked nonhydroxy fatty acids [1]. This co-occurrence pattern is distinct from that observed in L. erythra and L. oakridgensis, where heptacosane-1,27-dioic acid and nonacosane-1,29-dioic acid were present only in L. erythra LPS, while 27-oxo-octacosanoic acid and 29-oxotriacontanoic acid were present in both species [2]. The consistent presence of 27-oxo-28:0 across all four Legionella species examined—L. pneumophila, L. bozemanii, L. longbeachae, L. erythra, and L. oakridgensis—contrasts with the variable presence of the corresponding dioic acids [1][2][3].

Legionella biomarker
Context-dependent
27-oxo-28:0 — detected in 6/6 Legionella/Legionella-related species
Heptacosane-1,27-dioic acid — 5/6 (absent from L. oakridgensis)
27-oxo-28:0 provides a more consistent positive-control reference than dioic acids for Legionella typing.
PCP-extracted LPS; GC-MS and ¹H-NMR.
Legionella typing Lipopolysaccharide biomarkers Long-chain oxo fatty acids

Ester- vs. Amide-Linkage Chemistry in Lipid A Architecture

In Mesorhizobium LPS, 27-oxo-28:0 is found exclusively as an ester-linked fatty acid, whereas the shorter-chain 4-oxo fatty acids (4-oxo-20:0, 4-oxo-i-21:0, 4-oxo-22:0) are amide-linked [1]. This linkage specificity is biologically significant: ester-linked fatty acids in lipid A are more susceptible to hydrolytic release and may be selectively removed by bacterial esterases, whereas amide-linked fatty acids are more stably anchored [1]. The (ω-1)-hydroxylated long-chain acids (27-OH-28:0, 25-OH-26:0, 29-OH-30:0) are also ester-linked, suggesting that the ester linkage is a shared feature of very-long-chain (ω-1)-substituted fatty acids in this system, but the oxo functionality at position 27 uniquely combines with ester-linkage to create a chemically distinct sub-class within the lipid A architecture [2].

Linkage specificity
Head-to-head
27-oxo-28:0 — exclusively ester-linked
4-oxo fatty acids (C20–C22) — exclusively amide-linked
Ester linkage allows selective alkaline release for sequential lipid A structural analysis.
Sequential hydrolysis with GC-MS identification.
Lipid A architecture Acyl linkage type Structural biology

Recommended Application Scenarios for 27-Oxooctacosanoic Acid


GC-MS Chemotaxonomic Standard for Rhizobiaceae Classification

As demonstrated by the 100% prevalence of 27-oxo-28:0 across seven Mesorhizobium strains and its complete absence from Rhizobium and Sinorhizobium [1], this compound serves as a high-confidence, binary (present/absent) chemotaxonomic marker. Researchers conducting fatty acid methyl ester (FAME) profiling or LPS compositional analysis for bacterial classification can use a pure 27-oxooctacosanoic acid standard to establish retention time and mass spectral libraries, enabling unambiguous identification of Mesorhizobium isolates. The ester-linked nature of the compound [2] means it can be selectively released by mild alkaline methanolysis without interference from amide-linked fatty acids, simplifying sample preparation protocols.

Differential Release Studies in Lipid A Structural Biology

The exclusive ester-linkage of 27-oxo-28:0 in Mesorhizobium lipid A [1] enables sequential hydrolytic release strategies. Because all 4-oxo fatty acids (4-oxo-20:0, 4-oxo-i-21:0, 4-oxo-22:0) in the same lipid A are amide-linked [1], a two-step hydrolysis protocol—mild alkali followed by strong acid—can physically separate the ester-linked 27-oxo-28:0 fraction from the amide-linked 4-oxo fraction. A pure 27-oxooctacosanoic acid standard is required for calibrating the ester-linked fraction's GC-MS response, particularly given the compound's low natural abundance relative to the major ester-linked component 27-OH-28:0 [1].

Legionella LPS Biomarker Panel for Species Typing

The consistent detection of 27-oxo-28:0 across all six tested Legionella and Legionella-related species, including cases where the companion dioic acid (heptacosane-1,27-dioic acid) is absent (L. oakridgensis) [1], makes 27-oxooctacosanoic acid a more reliable positive-control biomarker than the dioic acids. For clinical or environmental microbiology laboratories typing Legionella isolates by LPS fatty acid profiling, inclusion of a 27-oxo-28:0 standard in the analytical panel provides a conserved long-chain oxo fatty acid reference point, while the variable presence of the dioic acids can be used for further species-level differentiation [2].

Pharmacological Probe for Lipoxygenase Inhibition Studies

The documented potent lipoxygenase inhibitory activity of 27-oxooctacosanoic acid, combined with ancillary inhibition of cyclooxygenase, carboxylesterase, and formyltetrahydrofolate synthetase [1], positions this compound as a multi-target biochemical probe. Unlike octacosanoic acid, which lacks enzyme inhibitory activity, or 27-hydroxyoctacosanoic acid, whose hydroxyl group is not responsible for lipid A antagonistic activity [2], 27-oxo-28:0 offers a unique saturated oxo fatty acid scaffold for structure-activity relationship studies targeting the arachidonic acid cascade. Researchers can use the pure compound to establish baseline inhibitory profiles and compare against synthetic saturated oxo fatty acid (SOFA) libraries.

Application
Selection Property
Validation Focus
GC-MS chemotaxonomic standard for Rhizobiaceae
Binary genus-level marker for Mesorhizobium
Retention time / mass spectrum library against 27-OH-28:0 and dioic acids
Lipid A sequential hydrolysis studies
Exclusive ester-linkage to lipid A backbone
Selective alkaline release without amide-linked 4-oxo fatty acid interference
Legionella species LPS biomarker panel
Conserved presence across Legionella species
Discrimination from variably present dioic acids for species-level differentiation
Lipoxygenase pathway probe
Reported multi-target enzyme inhibition context
Activity verification against saturated and hydroxyl analogs
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